molecular formula C21H34O2 B10767560 methyl (5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoate

methyl (5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoate

Cat. No. B10767560
M. Wt: 318.5 g/mol
InChI Key: OFIDNKMQBYGNIW-DDHXBNBWSA-N
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Description

Arachidonic Acid-d8 Methyl Ester is a deuterated form of arachidonic acid methyl ester, where eight hydrogen atoms are replaced by deuterium. This compound is primarily used as an internal standard for the quantification of arachidonic acid methyl ester in various analytical applications, particularly in mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Arachidonic Acid-d8 Methyl Ester typically involves the esterification of deuterated arachidonic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The deuterated arachidonic acid can be obtained through the hydrogenation of arachidonic acid in the presence of deuterium gas .

Industrial Production Methods: Industrial production of Arachidonic Acid-d8 Methyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the complete deuteration of arachidonic acid. The final product is purified through distillation and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Arachidonic Acid-d8 Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Arachidonic Acid-d8 Methyl Ester involves its role as a precursor to bioactive lipids. It is metabolized by enzymes such as cyclooxygenase and lipoxygenase to form prostaglandins, leukotrienes, and other eicosanoids. These bioactive lipids play crucial roles in inflammation, pain, and other physiological processes .

Similar Compounds:

Uniqueness: Arachidonic Acid-d8 Methyl Ester is unique due to its deuterium labeling, which provides distinct advantages in mass spectrometry by improving the accuracy and precision of quantification .

properties

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

methyl (5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3/b8-7-,11-10-,14-13+,17-16-

InChI Key

OFIDNKMQBYGNIW-DDHXBNBWSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C/C/C=C\CCCC(=O)OC

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC

Origin of Product

United States

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